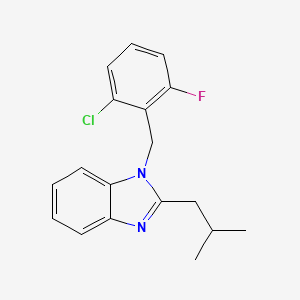
1-(3-methylbutyl)-2-(3-methylphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLBUTYL)-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a unique structure with a 3-methylbutyl group and a 3-methylphenyl group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLBUTYL)-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLBUTYL)-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(3-METHYLBUTYL)-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-METHYLBUTYL)-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHYLBUTYL)-2-PHENYL-1H-1,3-BENZODIAZOLE: Similar structure but lacks the 3-methyl group on the phenyl ring.
1-(3-METHYLBUTYL)-2-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOLE: Similar structure but with the methyl group on the 4-position of the phenyl ring.
1-(3-METHYLBUTYL)-2-(3-CHLOROPHENYL)-1H-1,3-BENZODIAZOLE: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(3-METHYLBUTYL)-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is unique due to the specific positioning of the 3-methylbutyl and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C19H22N2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(3-methylbutyl)-2-(3-methylphenyl)benzimidazole |
InChI |
InChI=1S/C19H22N2/c1-14(2)11-12-21-18-10-5-4-9-17(18)20-19(21)16-8-6-7-15(3)13-16/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
BRORUWKXGCTBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11401358.png)
![3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401359.png)
![ethyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11401365.png)
![1'-ethyl-2-(3-methoxypropyl)-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401377.png)
![Methyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11401379.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate](/img/structure/B11401382.png)
![2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11401395.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11401396.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11401408.png)
![8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11401413.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide](/img/structure/B11401429.png)
